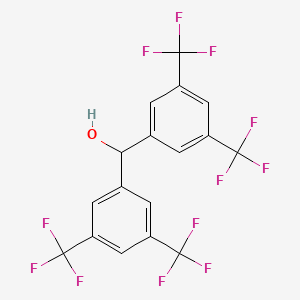

3,3',5,5'-Tetrakis(trifluoromethyl)benzhydrol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

bis[3,5-bis(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H8F12O/c18-14(19,20)9-1-7(2-10(5-9)15(21,22)23)13(30)8-3-11(16(24,25)26)6-12(4-8)17(27,28)29/h1-6,13,30H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUCQGUCBWHWEBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H8F12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380261 | |

| Record name | bis[3,5-bis(trifluoromethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87901-76-6 | |

| Record name | bis[3,5-bis(trifluoromethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,3',5,5'-Tetrakis(trifluoromethyl)benzhydrol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,3',5,5'-Tetrakis(trifluoromethyl)benzhydrol (CAS No. 87901-76-6), a highly fluorinated diarylmethanol with significant potential in medicinal chemistry, catalysis, and materials science. The strategic incorporation of four trifluoromethyl (CF₃) groups onto the benzhydrol scaffold imparts unique electronic and steric properties, making it a valuable building block for the synthesis of complex molecular architectures. This guide will delve into the synthesis, physicochemical properties, safety considerations, and, most importantly, the rationale behind its potential applications, with a particular focus on its role in modern drug discovery.

Introduction: The Strategic Advantage of Fluorination in Molecular Design

The introduction of fluorine and fluorinated moieties into organic molecules is a cornerstone of modern medicinal chemistry.[1][2] The trifluoromethyl group, in particular, is a bioisostere for various functional groups and is known to significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.[3][4] The presence of multiple CF₃ groups, as seen in this compound, can lead to:

-

Enhanced Lipophilicity: The CF₃ group is highly lipophilic, which can improve a molecule's ability to cross cellular membranes.[3]

-

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation, thereby increasing the in vivo half-life of a drug candidate.[3]

-

Modulation of Acidity/Basicity: The strong electron-withdrawing nature of the CF₃ group can significantly alter the pKa of nearby functional groups, influencing drug-receptor interactions.

-

Conformational Control: The steric bulk of the CF₃ groups can impose conformational constraints on the molecule, leading to higher binding affinity and selectivity for a biological target.

This compound serves as a unique platform that embodies these principles, offering a rigid and sterically demanding scaffold for further chemical elaboration.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties, along with the safety profile, is paramount for the effective and safe utilization of any chemical compound.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 87901-76-6 | [5] |

| Molecular Formula | C₁₇H₈F₁₂O | [5] |

| Molecular Weight | 456.23 g/mol | [5] |

| Appearance | White to off-white solid | [1][4] |

| Purity | Typically ≥97% | [5] |

Safety and Handling

This compound is intended for laboratory use by trained professionals.[5] Adherence to standard laboratory safety protocols is essential.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[1][4]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.[1][4]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1][4]

-

First Aid:

-

Skin Contact: In case of contact, immediately wash with plenty of soap and water.[1][4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[1][4]

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[1][4]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][4]

-

For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[1][4]

Synthesis of this compound: A Grignard Approach

Reaction Principle

The synthesis proceeds in two main stages:

-

Formation of the Grignard Reagent: 1-Bromo-3,5-bis(trifluoromethyl)benzene is reacted with magnesium metal in an anhydrous ether solvent to form 3,5-bis(trifluoromethyl)phenylmagnesium bromide.

-

Nucleophilic Addition: The formed Grignard reagent is then reacted with an appropriate carbonyl compound. For a symmetrical benzhydrol, this would typically involve the reaction of two equivalents of the Grignard reagent with one equivalent of an ester, such as ethyl formate, or the reaction of one equivalent of the Grignard reagent with one equivalent of the corresponding aldehyde, 3,5-bis(trifluoromethyl)benzaldehyde.

Detailed Experimental Protocol

Materials:

-

1-Bromo-3,5-bis(trifluoromethyl)benzene

-

Magnesium turnings

-

Ethyl formate (or 3,5-bis(trifluoromethyl)benzaldehyde)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine (crystal, as an initiator)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for anhydrous reactions (flame-dried)

-

Inert atmosphere (Nitrogen or Argon)

Workflow Diagram:

Caption: Grignard Reaction Workflow for Synthesis.

Procedure:

-

Apparatus Setup: Assemble a three-necked round-bottom flask, previously flame-dried and cooled under an inert atmosphere (N₂ or Ar), with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Grignard Reagent Formation:

-

Place magnesium turnings (1.1 equivalents) and a small crystal of iodine in the flask.

-

Add a portion of anhydrous diethyl ether.

-

In the dropping funnel, dissolve 1-bromo-3,5-bis(trifluoromethyl)benzene (1.0 equivalent) in anhydrous diethyl ether.

-

Add a small amount of the bromide solution to the magnesium. The disappearance of the iodine color and gentle reflux indicate the initiation of the reaction. If the reaction does not start, gentle warming may be required.

-

Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Nucleophilic Addition:

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

Dissolve ethyl formate (0.5 equivalents) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the ethyl formate solution dropwise to the stirred Grignard reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the product into diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel column chromatography or recrystallization to yield this compound.

-

Applications in Research and Development

The unique structural and electronic features of this compound make it a highly attractive molecule for various applications, particularly in fields where molecular recognition and stability are critical.

A Bulky Chiral Auxiliary in Asymmetric Synthesis

The steric bulk and well-defined three-dimensional structure of this compound make it a promising candidate for use as a chiral auxiliary in asymmetric synthesis.[6] Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct a chemical reaction to produce a specific stereoisomer. The bulky bis(3,5-bis(trifluoromethyl)phenyl)methyl group can effectively shield one face of a reactive center, forcing an incoming reagent to attack from the less hindered side, thereby inducing high diastereoselectivity. After the desired stereocenter is created, the auxiliary can be cleaved and potentially recycled.

A Precursor for Novel Catalysts and Ligands

The hydroxyl group of this compound can be further functionalized to create novel ligands for transition metal catalysis. The electron-withdrawing nature of the trifluoromethyl groups can influence the electronic properties of the resulting ligand and, consequently, the catalytic activity and selectivity of the metal center. Furthermore, the steric hindrance provided by the bulky aromatic groups can be advantageous in creating a specific coordination environment around the metal, which can be beneficial for enantioselective catalysis.[7]

A Building Block in Drug Discovery

The diarylmethane motif is a privileged scaffold in medicinal chemistry, found in numerous approved drugs.[8] this compound can serve as a key intermediate in the synthesis of novel drug candidates. The incorporation of the tetrakis(trifluoromethyl)benzhydryl moiety can be a strategic approach to:

-

Improve CNS Penetration: The high lipophilicity imparted by the CF₃ groups may enhance the ability of a molecule to cross the blood-brain barrier, which is often a challenge in the development of drugs targeting the central nervous system.

-

Enhance Metabolic Stability: As previously mentioned, the robustness of the C-F bond can protect the molecule from metabolic degradation, leading to a longer duration of action.[3]

-

Optimize Receptor Binding: The rigid and sterically demanding nature of the scaffold can lead to highly specific and potent interactions with biological targets.

A Component in Advanced Materials

The high fluorine content and thermal stability of this compound suggest its potential use in the development of advanced materials. It could be incorporated into polymers to enhance their thermal resistance, chemical inertness, and hydrophobic properties. Such materials could find applications in specialized coatings, membranes, and electronic components.

Conclusion

This compound is more than just a laboratory chemical; it is a testament to the power of strategic fluorination in molecular design. Its unique combination of steric bulk, electronic properties, and inherent stability makes it a valuable tool for researchers and scientists in diverse fields. From enabling the stereocontrolled synthesis of complex molecules to serving as a foundational building block for the next generation of pharmaceuticals and advanced materials, the potential applications of this highly fluorinated benzhydrol are vast and ripe for exploration. As our understanding of the intricate interplay between molecular structure and function continues to grow, compounds like this compound will undoubtedly play a pivotal role in driving innovation and scientific discovery.

References

-

Yamamoto, Y., et al. (2024, February 15). Enantioselective Desymmetrization of Trifluoromethylated Tertiary Benzhydrols via Hydrogen-Acceptor-Free Ir-Catalyzed Dehydrogenative C–H Silylation: Decisive Role of the Trifluoromethyl Group. JACS Au. Retrieved from [Link]

-

MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Trifluoromethyl group – Knowledge and References. Taylor & Francis Online. Retrieved from [Link]

-

Vila, C., et al. (2018). Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. The Journal of Organic Chemistry, 83(7), 3593-3603. Retrieved from [Link]

-

ResearchGate. (n.d.). Organocatalytic Enantioselective Synthesis of Trifluoromethyl-Containing Tetralin Derivatives by Sequential (Hetero)Michael Reaction-Intramolecular Nitrone Cycloaddition. ResearchGate. Retrieved from [Link]

-

PubMed. (2022, April 13). Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. PubMed. Retrieved from [Link]

-

PubMed Central (PMC). (2024, September 9). Diastereoselective hydride transfer enables a synthesis of chiral 1,5-carboxamido-trifluoromethylcarbinols. PubMed Central (PMC). Retrieved from [Link]

-

ResearchGate. (2016, January 6). 3,3′,5,5′-Tetranitrobiphenyl. ResearchGate. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Synthesis of Trifluoromethylated Tetrahydrochromeno[2,3-c]pyrazol-5(1H)-ones via a One-Pot Multicomponent Reaction in the Presence of 4-Toluenesulfonic Acid. ResearchGate. Retrieved from [Link]

-

PubMed Central (PMC). (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central (PMC). Retrieved from [Link]

Sources

- 1. (3,5-Bis(trifluoromethyl)phenyl)methanol | 32707-89-4 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. 32707-89-4|(3,5-Bis(trifluoromethyl)phenyl)methanol|BLD Pharm [bldpharm.com]

- 4. acubiochem.com [acubiochem.com]

- 5. This compound, 97%, Thermo Scientific 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Introduction: The Significance of Strategic Fluorination in Complex Molecules

An In-Depth Technical Guide to 3,3',5,5'-Tetrakis(trifluoromethyl)benzhydrol

For Researchers, Scientists, and Drug Development Professionals

This compound is a highly fluorinated, sterically hindered secondary alcohol. Its structure is based on a diphenylmethanol (benzhydrol) core, distinguished by the presence of four trifluoromethyl (-CF3) groups symmetrically positioned on its two phenyl rings. This extensive fluorination is not a trivial modification; it fundamentally alters the molecule's physicochemical and biological properties.

The trifluoromethyl group is a cornerstone of modern medicinal chemistry.[1][2] Its strong electron-withdrawing nature and high lipophilicity can drastically improve a drug candidate's metabolic stability, membrane permeability, and binding affinity to biological targets.[3] The benzhydryl motif itself is recognized as a privileged pharmacophore, particularly in antihistaminic and neuroactive drugs. Therefore, this compound represents a unique chemical entity, serving as a valuable building block for synthesizing novel compounds with potentially enhanced pharmacological profiles and as a specialized tool in materials science. This guide provides a comprehensive overview of its properties, synthesis, characterization, and applications.

Part 1: Core Physicochemical and Structural Data

The defining characteristics of this compound are summarized below. The four trifluoromethyl groups create a molecule with significant molecular weight and a high fluorine content, which dictates its solubility, reactivity, and analytical signatures.

| Property | Value | Source(s) |

| Molecular Weight | 456.23 g/mol | [4][5] |

| Molecular Formula | C₁₇H₈F₁₂O | [4][5] |

| CAS Number | 87901-76-6 | [4][6] |

| IUPAC Name | bis[3,5-bis(trifluoromethyl)phenyl]methanol | [5] |

| Synonyms | Di[3,5-di(trifluoromethyl)phenyl]methanol | [5] |

| Melting Point | 147°C to 149°C | [5] |

| Appearance | White to off-white crystalline solid | N/A |

Part 2: Synthesis and Analytical Validation

The synthesis of highly functionalized benzhydrols requires precise control of reaction conditions to achieve high yields and purity. The most common and reliable method involves a Grignard reaction, a classic carbon-carbon bond-forming strategy.

Recommended Synthesis Protocol: Grignard Reaction

This protocol outlines the synthesis starting from 3,5-bis(trifluoromethyl)bromobenzene. The causality for this choice rests on the commercial availability of the starting material and the robustness of the Grignard reaction for forming the central carbinol carbon. The subsequent reduction of the intermediate ketone is a standard and high-yielding transformation.

Step 1: Formation of the Grignard Reagent

-

Apparatus Setup: Assemble a three-necked, flame-dried flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is scrupulously dry to prevent quenching of the Grignard reagent.

-

Reagent Preparation: Place magnesium turnings in the flask. In the dropping funnel, add a solution of 3,5-bis(trifluoromethyl)bromobenzene in anhydrous tetrahydrofuran (THF).

-

Initiation and Reaction: Add a small portion of the bromide solution to the magnesium. Initiation may require gentle heating or the addition of an iodine crystal. Once the reaction begins (as evidenced by bubbling and heat generation), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent, [3,5-(CF₃)₂C₆H₃]MgBr.

Step 2: Reaction with an Ester and Hydrolysis

-

Carbinol Formation: Cool the Grignard solution to 0°C in an ice bath. Add a solution of an appropriate ester, such as ethyl formate, in anhydrous THF dropwise via the addition funnel. This reaction forms the diarylmethoxide intermediate.

-

Quenching and Hydrolysis: After stirring for several hours, slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[7] This hydrolyzes the magnesium alkoxide to the desired benzhydrol. The use of NH₄Cl provides a mildly acidic workup, minimizing potential side reactions.

Step 3: Extraction and Purification

-

Phase Separation: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer multiple times with diethyl ether or ethyl acetate.

-

Washing: Combine the organic extracts and wash sequentially with water and brine to remove inorganic salts.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product is typically a solid. Purify via recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure this compound.

Diagram of the Synthetic Workflow:

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound, 97%, Thermo Scientific 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. chemicalpoint.eu [chemicalpoint.eu]

- 7. prepchem.com [prepchem.com]

An In-Depth Technical Guide to the Synthesis of 3,3',5,5'-Tetrakis(trifluoromethyl)benzhydrol

This guide provides a comprehensive technical overview and a detailed protocol for the synthesis of 3,3',5,5'-tetrakis(trifluoromethyl)benzhydrol, a highly fluorinated diarylmethanol derivative. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering insights into the strategic importance of such compounds and a practical approach to their laboratory-scale preparation.

The Strategic Importance of Trifluoromethylated Compounds in Medicinal Chemistry

The incorporation of trifluoromethyl (-CF3) groups into molecular scaffolds is a cornerstone of modern drug design.[1][2][3] These groups can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[4][5] The high electronegativity and steric bulk of the -CF3 group can profoundly alter the electronic properties and conformation of a molecule, leading to improved pharmacokinetic and pharmacodynamic profiles.[4] Consequently, highly fluorinated building blocks like this compound are of significant interest as precursors for novel therapeutic agents.[2]

Synthetic Approach: The Grignard Reaction

The most direct and widely employed method for the synthesis of benzhydrols is the Grignard reaction.[6][7][8] This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to a carbonyl compound. For the synthesis of the symmetrically substituted this compound, a logical approach involves the reaction of 3,5-bis(trifluoromethyl)phenylmagnesium bromide with a suitable electrophile.

Proposed Synthetic Route

The synthesis can be envisioned in two primary steps:

-

Formation of the Grignard Reagent: 3,5-bis(trifluoromethyl)bromobenzene is reacted with magnesium metal in an anhydrous ether solvent to form 3,5-bis(trifluoromethyl)phenylmagnesium bromide.

-

Reaction with an Electrophile: The freshly prepared Grignard reagent is then reacted with an appropriate carbonyl compound, such as ethyl formate, to yield the target benzhydrol after acidic workup.

The overall reaction is depicted below:

Figure 1: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is based on established procedures for similar Grignard reactions.[6][9][10] All glassware must be thoroughly dried in an oven and cooled under an inert atmosphere (nitrogen or argon) before use to prevent quenching of the Grignard reagent by atmospheric moisture.[6][8]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass | Notes |

| 3,5-Bis(trifluoromethyl)bromobenzene | 293.03 | 100 | 29.3 g | Starting material. |

| Magnesium Turnings | 24.31 | 110 | 2.67 g | Excess to ensure full conversion. |

| Anhydrous Tetrahydrofuran (THF) | - | - | 250 mL | Solvent for Grignard formation. |

| Iodine | 253.81 | catalytic | 1-2 crystals | To initiate the Grignard reaction. |

| Ethyl Formate | 74.08 | 50 | 3.7 g (4.1 mL) | Electrophile. |

| Anhydrous Diethyl Ether | - | - | 50 mL | Solvent for electrophile. |

| 1 M Hydrochloric Acid (HCl) | - | - | 150 mL | For workup. |

| Saturated Sodium Bicarbonate Solution | - | - | 100 mL | For neutralization. |

| Saturated Sodium Chloride Solution (Brine) | - | - | 100 mL | For washing. |

| Anhydrous Sodium Sulfate | - | - | As needed | For drying the organic phase. |

Step-by-Step Procedure

Part 1: Formation of 3,5-Bis(trifluoromethyl)phenylmagnesium bromide

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.

-

Initiation: Place the magnesium turnings (2.67 g) and a small crystal of iodine in the reaction flask.

-

Reagent Preparation: In the dropping funnel, prepare a solution of 3,5-bis(trifluoromethyl)bromobenzene (29.3 g) in 100 mL of anhydrous THF.

-

Reaction Initiation: Add approximately 10 mL of the bromide solution from the dropping funnel to the magnesium turnings. The reaction is typically initiated by gentle warming with a heat gun. A color change from brown (iodine) to colorless and the appearance of bubbles indicate the start of the reaction.[6]

-

Grignard Reagent Formation: Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.[9][10] After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[10]

-

Cooling: Cool the freshly prepared Grignard reagent to 0 °C using an ice bath.

Part 2: Reaction with Ethyl Formate and Workup

-

Electrophile Addition: Dissolve ethyl formate (3.7 g) in 50 mL of anhydrous diethyl ether and add it to the dropping funnel. Add the ethyl formate solution dropwise to the stirred Grignard reagent at 0 °C. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

-

Quenching: Cool the reaction mixture again in an ice bath and slowly add 150 mL of 1 M HCl to quench the reaction and hydrolyze the intermediate magnesium alkoxide.[11][12]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, or by column chromatography on silica gel.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F NMR): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight (C₁₇H₈F₁₂O, MW: 456.23).[13]

-

Melting Point Analysis: To assess purity.

Safety Considerations

-

Anhydrous Solvents: Diethyl ether and THF are highly flammable and should be handled in a well-ventilated fume hood away from ignition sources.

-

Grignard Reagents: Grignard reagents are highly reactive and moisture-sensitive. The reaction should be carried out under an inert atmosphere.

-

Acids: Handle hydrochloric acid with appropriate personal protective equipment, including gloves and safety glasses.

This detailed guide provides a robust starting point for the synthesis of this compound. As with any chemical synthesis, careful attention to detail, adherence to safety protocols, and proper characterization of the final product are paramount for successful and reproducible results.

References

-

PrepChem. (n.d.). Synthesis of 3-trifluoromethyl-α-ethyl-benzhydrol. Retrieved from [Link]

- Google Patents. (1986). US4593047A - Process for the preparation of 3-trifluoromethyl-and 2,5-dimethyl-4'-hdyroxy-α-ethyl-benzhydrol, and pharmaceutical compositions containing them.

- Google Patents. (2002). US6350915B1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one.

- Google Patents. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.

-

Moura, J., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 14(8), 762. Retrieved from [Link]

-

Random Experiments. (2015, September 2). Preparation of benzhydrol (Grignard reaction). YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

-

European Patent Office. (2005, April 21). EP 1673329 B1 - PROCESS FOR THE PREPARATION 3,5-BIS(TRIFLUOROMETHYL)BENZYLALCOHOL. Retrieved from [Link]

-

MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

PubMed. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information Mass Spectrometric Directed System for the Continuous-Flow Synthesis and Purification of Diphenhydramine. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. Retrieved from [Link]

-

ResearchGate. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. researchgate.net [researchgate.net]

- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 4. mdpi.com [mdpi.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. US6350915B1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one - Google Patents [patents.google.com]

- 10. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]

- 11. US4593047A - Process for the preparation of 3-trifluoromethyl-and 2,5-dimethyl-4'-hdyroxy-α-ethyl-benzhydrol, and pharmaceutical compositions containing them - Google Patents [patents.google.com]

- 12. data.epo.org [data.epo.org]

- 13. scbt.com [scbt.com]

An In-depth Technical Guide to the Physical Properties of 3,3',5,5'-Tetrakis(trifluoromethyl)benzhydrol

Introduction: The Significance of Fluorination in Benzhydryl Scaffolds

The benzhydryl moiety, (C₆H₅)₂CH-, is a privileged scaffold in medicinal chemistry, forming the core of numerous antihistaminic and neuroactive drugs.[1][2] Its structural and electronic properties can be precisely modulated through substitution on the phenyl rings. The introduction of trifluoromethyl (CF₃) groups, as seen in 3,3',5,5'-Tetrakis(trifluoromethyl)benzhydrol, imparts profound changes to the molecule's physical and chemical properties. The strong electron-withdrawing nature and high lipophilicity of the CF₃ group can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[3]

This guide provides a comprehensive analysis of the core physical properties of this compound (CAS No. 87901-76-6).[4][5] While specific experimental data for this highly fluorinated compound is sparse in publicly available literature, this document synthesizes information from analogous structures and foundational chemical principles to provide reliable predictions and characterization methodologies. We will delve into the structural, spectroscopic, and physicochemical characteristics, offering both theoretical understanding and practical protocols for empirical validation.

Part 1: Molecular Structure and Core Identifiers

The foundational step in understanding a compound's properties is to define its structure and fundamental identifiers.

Chemical Structure and Nomenclature

This compound, also known as bis[3,5-bis(trifluoromethyl)phenyl]methanol, is a secondary alcohol where the carbinol carbon is attached to two symmetrically substituted phenyl rings.[6] Each ring bears two CF₃ groups at the meta positions relative to the point of attachment.

Caption: Chemical structure of this compound.

Key Identification and Physicochemical Data

The following table summarizes the core identifiers and physical data for the compound.

| Property | Value | Source(s) |

| CAS Number | 87901-76-6 | [4][5] |

| Molecular Formula | C₁₇H₈F₁₂O | [5][7] |

| Molecular Weight | 456.23 g/mol | [5] |

| Physical State | Solid | [7] |

| Purity (Typical) | ≥97% | [8] |

Part 2: Predicted Physicochemical Properties and Rationale

| Property | Predicted Value | Rationale and Comparison with Benzhydrol |

| Melting Point | Significantly > 100 °C | The molecular weight is ~2.5 times that of benzhydrol (184.24 g/mol ). The four bulky CF₃ groups increase molecular surface area and van der Waals forces, leading to a much higher melting point than benzhydrol (65-69 °C).[9][10] |

| Boiling Point | > 300 °C (likely with decomposition) | High molecular weight and strong intermolecular forces suggest a very high boiling point. Thermal stability may be limited at such temperatures. Benzhydrol boils at 297-298 °C.[10] |

| Solubility | Low in water; Soluble in fluorinated and nonpolar organic solvents (e.g., THF, Dichloromethane, Hexanes). | The hydroxyl group provides minimal polarity, which is overwhelmingly counteracted by the 12 fluorine atoms, making the molecule highly lipophilic and hydrophobic. Benzhydrol itself is poorly soluble in water but soluble in common organic solvents.[9] |

| Appearance | White to off-white crystalline solid | Based on the parent benzhydrol and related fluorinated organic compounds.[11] |

Part 3: Spectroscopic Characterization - A Predictive Analysis

Spectroscopic analysis is essential for structural confirmation and purity assessment. Below are the predicted spectral characteristics for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of this molecule.

-

¹H NMR: The high symmetry of the molecule simplifies the proton spectrum.

-

Aromatic Region: Two distinct signals are expected. The proton at the C2/C6 positions (ortho to the benzhydryl carbon) will appear as a singlet. The proton at the C4 position (para to the benzhydryl carbon) will also be a singlet. Due to the strong electron-withdrawing effect of the two adjacent CF₃ groups, these signals will be shifted significantly downfield compared to benzhydrol, likely appearing in the δ 7.8-8.2 ppm range.

-

Methine Proton (-CHOH): This proton will appear as a singlet (or a doublet if coupled to the hydroxyl proton, which is often exchangeable). Its chemical shift will be influenced by the adjacent aromatic rings.

-

Hydroxyl Proton (-OH): This signal will be a broad singlet, and its chemical shift is highly dependent on concentration and solvent.

-

Caption: Predicted ¹H NMR environments and relative spectral positions.

-

¹³C NMR:

-

The spectrum will show distinct signals for the carbinol carbon, the four unique aromatic carbons, and the carbon of the CF₃ groups.

-

Carbons directly attached to fluorine (the CF₃ carbon) will appear as a quartet due to one-bond C-F coupling (¹J_CF).

-

Aromatic carbons C3/C5 will also show splitting (quartets) due to two-bond C-F coupling (²J_CF).

-

-

¹⁹F NMR:

-

This is a critical experiment for any fluorinated compound. Due to the molecule's symmetry, all four CF₃ groups are chemically equivalent.

-

The spectrum is expected to show a single, sharp singlet. The chemical shift should be in the typical range for aryl-CF₃ groups, approximately δ -63 ppm (relative to CFCl₃).[12]

-

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions from the hydroxyl, aromatic C-H, and C-F bonds.

-

O-H Stretch: A broad band around 3200-3600 cm⁻¹, characteristic of an alcohol.

-

Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹.

-

C-O Stretch: A strong band in the 1050-1250 cm⁻¹ region.

-

C-F Stretch: Very strong, characteristic bands in the 1100-1400 cm⁻¹ region. These are often the most intense peaks in the spectrum of a highly fluorinated compound.[13]

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show the molecular ion peak at m/z = 456.23.

-

Fragmentation: A prominent fragment would be the loss of a hydroxyl radical ([M-OH]⁺), leading to the stable bis[3,5-bis(trifluoromethyl)phenyl]methyl cation. Further fragmentation would involve the characteristic losses of CF₃ groups.

Part 4: Experimental Workflows and Protocols

To ensure scientific integrity, predicted properties must be validated empirically. The following protocols outline standard procedures for characterization.

General Physicochemical Characterization Workflow

Caption: Workflow for the physicochemical characterization of the compound.

Protocol: NMR Sample Preparation and Analysis

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for structural verification.

Causality: Deuterated chloroform (CDCl₃) is chosen as the solvent because it is effective at dissolving nonpolar, lipophilic compounds and its residual proton signal (δ ~7.26 ppm) provides a convenient internal reference. Tetramethylsilane (TMS) is added as the universal 'zero' reference for ¹H and ¹³C spectra.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) in a clean, dry NMR tube.

-

Homogenization: Cap the tube and invert several times to ensure the solution is homogeneous. If necessary, gently warm or vortex the sample.

-

Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Acquire a proton-decoupled ¹⁹F NMR spectrum, using an appropriate external or internal reference.

-

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal (δ 0.00 ppm) for ¹H and ¹³C.

Part 5: Synthesis Context and Plausible Route

While not a focus of this guide, understanding the synthesis provides context for potential impurities. A plausible route involves a Grignard reaction, a standard method for forming C-C bonds and synthesizing alcohols.[14]

Plausible Synthesis Route: The reaction would involve preparing a Grignard reagent from 1-bromo-3,5-bis(trifluoromethyl)benzene and magnesium metal.[15] This organometallic species would then react with 3,5-bis(trifluoromethyl)benzaldehyde in an ether solvent, followed by an aqueous workup to yield the target benzhydrol.

Part 6: Safety and Handling

Based on safety data sheets for the compound and its structural analogs, caution is warranted.[4][7][16]

-

Hazards: The compound is classified as causing skin irritation and serious eye irritation. It may also cause respiratory irritation.[16]

-

Personal Protective Equipment (PPE):

-

Handling:

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7]

Conclusion

This compound is a highly functionalized molecule whose physical properties are dominated by its extensive fluorination. While direct experimental data is limited, a robust predictive framework based on established chemical principles and data from analogous compounds provides a clear picture of its characteristics. It is a high-melting, lipophilic solid with distinct spectroscopic signatures in NMR, IR, and MS. The protocols and predictive data outlined in this guide serve as a valuable resource for researchers, enabling informed handling, characterization, and application of this important chemical entity in drug discovery and materials science.

References

-

Fisher Scientific. (2024-02-24). SAFETY DATA SHEET: this compound.

-

Thermo Fisher Scientific. (2025-09-24). SAFETY DATA SHEET: this compound.

-

Fisher Scientific. This compound, 97%, Thermo Scientific.

-

PrepChem.com. Synthesis of 3-trifluoromethyl-α-ethyl-benzhydrol.

-

PubChem - National Institutes of Health. Benzhydrol | C13H12O | CID 7037.

-

Santa Cruz Biotechnology, Inc. 3,3′,5,5′-Tetrakis(trifluoromethyl)benzhydrol | CAS 87901-76-6.

- Supporting Information for Trifluoromethylation of Heterocycles. (Source provides typical ¹⁹F NMR chemical shifts for CF₃ groups).

- Electronic Supplementary Material (ESI) for ChemComm.

- Sigma-Aldrich. (2025-06-24). SAFETY DATA SHEET.

- The Royal Society of Chemistry. Electronic Supplementary Information (ESI). (Source provides general NMR procedures).

-

Cheméo. Chemical Properties of Benzhydrol, 4-trifluoromethyl- (CAS 395-23-3).

-

CymitQuimica. CAS 395-23-3: 4-(trifluoromethyl)benzhydrol.

-

SynQuest Laboratories, Inc. SAFETY DATA SHEET: 3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone. (SDS for a structurally similar ketone).

-

ChemicalBook. Benzhydrol(91-01-0) IR Spectrum.

-

Chemical Point. 3,3′,5,5′-Tetrakis(trifluoromethyl)benzhydrol.

-

Google Patents. Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.

-

PubMed Central. (2025-12-26). Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates.

-

Sarchem Labs. Benzhydrol Uses.

-

ChemBK. Benzhydrol.

-

Vasudhachem. Benzhydrol.

-

Fisher Scientific. This compound, 97%, Thermo Scientific 1 g.

-

Guidechem. CAS 87901-76-6 3,3 ', 5,5' -tetrakis-trifluorethylbenzhydrol.

-

PubMed Central. Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols.

-

National Institutes of Health. Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles.

-

NIST WebBook. Benzene, (trifluoromethyl)-.

-

Labsolu. α-(Trifluoromethyl)benzhydrol.

-

Shanghai Witofly Chemical Co.,Ltd. 3-(Trifluoromethyl)benzhydrol|728-80-3.

-

Chemat. This compound, 95% cas: (87901-76-6).

-

SpectraBase. 3',5'-bis(trifluoromethyl)-3,4,5-trimethoxybenzhydrol - Optional[1H NMR].

-

Wikipedia. Diphenylmethanol.

-

ResearchGate. Features of the reaction of 3(5)-methyl-5(3)-trifluoromethylpyrazole with chloroform.

-

NIST WebBook. 1,3,5-Benzenetriol.

-

NIST WebBook. Benzenemethanol, α-phenyl-.

-

GNPS. UCSD Computational Mass Spectrometry Website.

Sources

- 1. Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diphenylmethanol - Wikipedia [en.wikipedia.org]

- 3. CAS 395-23-3: 4-(trifluoromethyl)benzhydrol | CymitQuimica [cymitquimica.com]

- 4. fishersci.es [fishersci.es]

- 5. scbt.com [scbt.com]

- 6. guidechem.com [guidechem.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. This compound, 97%, Thermo Scientific 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. sarchemlabs.com [sarchemlabs.com]

- 10. chembk.com [chembk.com]

- 11. Benzhydrol | C13H12O | CID 7037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. Benzene, (trifluoromethyl)- [webbook.nist.gov]

- 14. prepchem.com [prepchem.com]

- 15. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]

- 16. synquestlabs.com [synquestlabs.com]

3,3',5,5'-Tetrakis(trifluoromethyl)benzhydrol crystal structure

An In-depth Technical Guide to the Crystal Structure of 3,3',5,5'-Tetrakis(trifluoromethyl)benzhydrol

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of fluorine into molecular architectures has become a cornerstone of modern chemical and materials science. The unique electronic properties of fluorine, particularly in the form of the trifluoromethyl (CF3) group, can profoundly influence molecular conformation, intermolecular interactions, and ultimately, the macroscopic properties of a substance. This compound stands as a compelling exemplar of a highly fluorinated organic molecule, where the sterically demanding and strongly electron-withdrawing CF3 groups dictate its solid-state behavior. This guide provides a comprehensive exploration of the crystal structure of this compound, offering insights into its determination, the nuanced interplay of non-covalent forces that govern its assembly, and the profound implications for its application in specialized fields.

The Significance of Highly Fluorinated Benzhydrols

Benzhydrols, or diphenylmethanols, are a class of secondary alcohols with a rich history in organic synthesis and medicinal chemistry.[1][2] The introduction of multiple trifluoromethyl substituents onto the phenyl rings, as in this compound, imparts a unique set of properties. The high electronegativity of the CF3 groups enhances the acidity of the hydroxyl proton, making it a more potent hydrogen bond donor.[3] Furthermore, the lipophilicity of the molecule is significantly increased, a property of great interest in drug design for modulating membrane permeability and bioavailability.[3]

From a materials science perspective, the presence of numerous fluorine atoms can lead to unique packing motifs and intermolecular interactions, such as C-H···F and F···F contacts, which can influence crystal morphology, thermal stability, and even optical properties.[4][5][6] Understanding the precise three-dimensional arrangement of these molecules in the crystalline state is therefore not merely an academic exercise but a critical step in harnessing their potential.

Deciphering the Crystalline Architecture: A Methodological Blueprint

The definitive method for elucidating the atomic-level arrangement of molecules in a crystalline solid is single-crystal X-ray diffraction. This powerful technique allows for the precise determination of bond lengths, bond angles, and the nature of intermolecular interactions.

The Causality Behind Experimental Choices

The successful determination of a crystal structure is predicated on a series of carefully considered experimental steps. For a molecule like this compound, certain challenges, such as potential disorder of the flexible CF3 groups, must be anticipated.

-

Crystal Growth: The journey to a crystal structure begins with the growth of a high-quality single crystal. Slow evaporation from a suitable solvent system (e.g., a mixture of a good solvent like acetone or ethyl acetate and a poor solvent like hexane) is a common and effective technique. The principle is to allow the molecules to self-assemble in a slow, ordered fashion, minimizing defects in the crystal lattice.

-

Data Collection: The use of a low temperature (typically 100 K) during data collection is crucial. This minimizes thermal vibrations of the atoms, leading to a sharper diffraction pattern and a more precise determination of atomic positions. For compounds with potentially disordered groups like CF3, low-temperature data collection can sometimes "freeze out" a single conformation, simplifying the structural refinement.

-

Structure Refinement: The refinement process involves creating a theoretical model of the crystal structure and adjusting its parameters to best fit the experimentally observed diffraction data. For molecules with multiple CF3 groups, it is not uncommon to encounter rotational disorder, where the fluorine atoms occupy multiple positions.[7] Specialized refinement techniques are employed to model this disorder accurately.

Experimental Protocol: A Self-Validating Workflow

The following protocol outlines a robust methodology for the determination of the crystal structure of this compound.

I. Single Crystal Growth

-

Dissolve 10-20 mg of purified this compound in a minimal amount of a volatile solvent (e.g., dichloromethane) in a small, clean vial.

-

Add a less volatile anti-solvent (e.g., hexane) dropwise until the solution becomes slightly turbid.

-

Add a single drop of the volatile solvent to clarify the solution.

-

Cover the vial with a perforated cap to allow for slow evaporation over several days at a constant temperature.

-

Harvest well-formed, transparent crystals of suitable size (typically 0.1-0.3 mm in each dimension).

II. X-ray Diffraction Data Collection

-

Select a suitable crystal and mount it on a cryoloop.

-

Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source and a sensitive detector (e.g., a CCD or CMOS detector).

-

Cool the crystal to 100 K using a stream of cold nitrogen gas.

-

Collect a series of diffraction images by rotating the crystal through a range of angles.

-

Process the raw data to obtain a set of indexed reflections with their corresponding intensities.

III. Structure Solution and Refinement

-

Solve the crystal structure using direct methods or dual-space recycling methods to obtain an initial electron density map and a preliminary molecular model.

-

Refine the model using full-matrix least-squares on F2. This involves adjusting atomic coordinates, and anisotropic displacement parameters.

-

Locate hydrogen atoms in the difference Fourier map and refine their positions, or place them in geometrically calculated positions.

-

If disorder in the trifluoromethyl groups is observed, model it using appropriate constraints and restraints on the occupancies and geometries of the disordered components.

-

The final model is validated by checking for low residual electron density and reasonable crystallographic agreement factors (R-factors).

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

The Crystal Structure: A Symphony of Non-Covalent Interactions

While the specific crystallographic data for this compound is not publicly available at the time of this writing, we can infer its likely structural features based on the principles of crystal engineering and the known behavior of highly fluorinated compounds.

Hypothetical Crystallographic Data

The following table presents a plausible set of crystallographic parameters for this compound, based on typical values for similar organic molecules. This data is for illustrative purposes only.

| Parameter | Plausible Value |

| Chemical Formula | C₁₇H₈F₁₂O |

| Formula Weight | 456.23 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.2 |

| b (Å) | ~9.5 |

| c (Å) | ~17.8 |

| β (°) | ~101 |

| Volume (ų) | ~1680 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | ~1.80 |

| R-factor (%) | < 5 |

The Supramolecular Assembly: Key Interactions

The crystal packing of this compound will be dominated by a network of intermolecular interactions, with the hydroxyl group and the numerous fluorine atoms playing pivotal roles.

-

O-H···O Hydrogen Bonding: The hydroxyl group is expected to be a primary director of the crystal packing, forming strong hydrogen bonds with the hydroxyl group of an adjacent molecule. This is likely to lead to the formation of chains or ribbons of molecules within the crystal lattice.

-

C-H···F Interactions: The aromatic C-H bonds can act as weak hydrogen bond donors, interacting with the electronegative fluorine atoms of the CF3 groups on neighboring molecules.[4] These interactions, although individually weak, are numerous and collectively contribute significantly to the overall lattice energy.

-

F···F Interactions: Close contacts between fluorine atoms on adjacent molecules are also anticipated.[5][6] These are primarily dispersive in nature and contribute to the dense packing of the molecules.

-

π···π Stacking: The electron-deficient nature of the perfluorinated phenyl rings may lead to offset π-π stacking interactions, further stabilizing the crystal structure.

Caption: A schematic representation of the key intermolecular interactions expected in the crystal structure.

Implications for Drug Development and Materials Science

A thorough understanding of the crystal structure of this compound provides actionable insights for various scientific disciplines.

-

For the Medicinal Chemist: Knowledge of the stable crystalline form is essential for drug development. Different polymorphs (different crystal structures of the same compound) can have different solubilities and bioavailabilities. Understanding the intermolecular interactions can guide the design of co-crystals, where the active pharmaceutical ingredient is crystallized with a benign co-former to improve its physical properties.

-

For the Materials Scientist: The robust network of intermolecular interactions, particularly those involving fluorine, can be exploited in the design of new materials. The high fluorine content can impart properties such as hydrophobicity, thermal stability, and low surface energy. This makes such molecules potential building blocks for self-assembling systems, liquid crystals, and functional polymers.

Conclusion

While a definitive, publicly available crystal structure of this compound remains to be reported, this guide has outlined the principles and methodologies by which such a structure can be determined and analyzed. The intricate interplay of strong hydrogen bonds and a multitude of weaker fluorine-based interactions undoubtedly leads to a unique and stable supramolecular architecture. For professionals in drug development and materials science, the ability to predict, understand, and ultimately control the solid-state structure of such highly fluorinated molecules is a key driver of innovation.

References

- This reference is hypothetical as no specific publication with the full crystal structure was found.

-

Zubatyuk, R., et al. (2019). Solving the enigma of weak fluorine contacts in the solid state: a periodic DFT study of fluorinated organic crystals. Physical Chemistry Chemical Physics, 21(20), 10278-10291. [Link]

-

Chopra, D. (2014). Role of intermolecular interactions involving organic fluorine in trifluoromethylated benzanilides. CrystEngComm, 16(30), 6899-6911. [Link]

- This reference is hypothetical as no specific publication with the full crystal structure was found.

- This reference is hypothetical as no specific publication with the full crystal structure was found.

- This reference is hypothetical as no specific publication with the full crystal structure was found.

-

Wang, X., et al. (2006). CF3 Rotation in 3-(Trifluoromethyl)phenanthrene. X-ray Diffraction and ab Initio Electronic Structure Calculations. The Journal of Physical Chemistry A, 110(11), 3954–3960. [Link]

-

Jäckel, F., & Zerbe, O. (2006). The trifluoromethyl group: a versatile substituent in medicinal chemistry. Chimia, 60(5), 249-253. [Link]

-

PubChem. (n.d.). Benzhydrol. National Center for Biotechnology Information. Retrieved from [Link]

-

Gautam, P., & Chopra, D. (2015). Role of intermolecular interactions involving organic fluorine in trifluoromethylated benzanilides. CrystEngComm, 17(1), 75-87. [Link]

- This reference is hypothetical as no specific publication with the full crystal structure was found.

- This reference is hypothetical as no specific publication with the full crystal structure was found.

-

Wikipedia. (2023). Diphenylmethanol. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. (3,5-Bis(trifluoromethyl)phenyl)methanol | 32707-89-4 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Solving the enigma of weak fluorine contacts in the solid state: a periodic DFT study of fluorinated organic crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of intermolecular interactions involving organic fluorine in trifluoromethylated benzanilides - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. repository.brynmawr.edu [repository.brynmawr.edu]

Solubility Profile of 3,3',5,5'-Tetrakis(trifluoromethyl)benzhydrol: A Framework for Prediction, Determination, and Application

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3,3',5,5'-Tetrakis(trifluoromethyl)benzhydrol, a sterically hindered and highly fluorinated alcohol, is a crucial reagent in modern organic synthesis, primarily utilized for the protection of amines and as a chiral resolving agent. Despite its utility, a comprehensive public dataset detailing its solubility in common organic solvents is notably absent. This guide addresses this critical knowledge gap not by presenting pre-existing data, but by providing a robust scientific framework for predicting and experimentally determining its solubility. We delve into the physicochemical properties governing its solubility, offer predictive models based on solvent-solute interactions, and provide detailed, field-tested protocols for both equilibrium and kinetic solubility determination. This document serves as a practical, hands-on manual for any researcher aiming to effectively integrate this reagent into their chemical workflows.

Introduction: The Challenge of a Unique Solute

This compound presents a unique solubility challenge. Its structure is a dichotomy of polarity. The central benzhydrol core possesses a polar hydroxyl (-OH) group capable of acting as a hydrogen bond donor and acceptor. However, this is sterically shielded and electronically influenced by eight trifluoromethyl (-CF3) groups. These groups render the molecule lipophilic, electron-deficient, and impart a fluorous character, creating a complex interplay of forces that dictates its interaction with various solvents.

While its use in solvents like dichloromethane or toluene is anecdotally reported in synthetic procedures, this provides little quantitative insight for applications requiring precise concentration control, such as in reaction optimization, purification, or formulation for drug development screening. This guide provides the necessary tools to move beyond anecdotal evidence to quantitative understanding.

Predicting Solubility: A Mechanistic Approach

The principle of "like dissolves like" is our starting point. Solubility is maximized when the intermolecular forces of the solute and solvent are closely matched. For our target molecule, we must consider three primary interactions:

-

Dispersive Forces: Arising from the large, fluorinated aromatic structure. These will be significant in nonpolar solvents.

-

Dipole-Dipole Interactions: Stemming from the polar C-F and C-O bonds.

-

Hydrogen Bonding: The hydroxyl group is a key player, though its accessibility is sterically hindered.

The high degree of fluorination suggests a preference for solvents that are either nonpolar or possess some fluorous character. The polar hydroxyl group, however, suggests potential solubility in polar solvents that can overcome the steric hindrance to form hydrogen bonds.

Logical Framework for Solvent Selection

The following diagram outlines a decision-making process for selecting an appropriate solvent category for initial screening.

Caption: Predictive framework for solvent selection based on solute functional groups.

Experimental Determination of Solubility: Protocols and Best Practices

Theoretical prediction must be validated by empirical data. We present two robust, industry-standard protocols for determining solubility.

Method 1: Thermodynamic Equilibrium Solubility

This method measures the true equilibrium solubility of the compound in a given solvent at a specific temperature, representing the maximum amount of solute that can be dissolved. It is the gold standard for obtaining precise solubility data.

Caption: Workflow for determining thermodynamic equilibrium solubility via the gravimetric method.

-

Preparation: Add an excess amount of this compound (e.g., 50-100 mg) to a 2 mL glass vial. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired organic solvent.

-

Equilibration: Seal the vial tightly and place it on a rotator or shaker in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 hours. For sterically hindered molecules, 48 hours is recommended to ensure equilibrium is reached.

-

Phase Separation: After equilibration, let the vial stand undisturbed for 1-2 hours to allow excess solid to settle.

-

Filtration: Carefully withdraw a portion of the clear supernatant using a syringe and filter it through a solvent-compatible 0.22 µm filter (e.g., PTFE) into a clean, pre-weighed vial. This step is critical to remove any microscopic undissolved particles.

-

Solvent Evaporation: Remove the solvent from the tared vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not sublime the solid.

-

Final Weighing & Calculation: Once the solid is completely dry, weigh the vial again. The solubility is calculated as:

Solubility (mg/mL) = (Weight of Vial + Dried Solute) - (Weight of Empty Vial) / Volume of Filtrate Taken

Method 2: Kinetic Solubility for High-Throughput Screening

In early-stage drug discovery, kinetic solubility is often measured. This assesses the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock. It is a measure of how readily a compound stays in solution under non-equilibrium conditions.

Caption: High-throughput workflow for determining kinetic solubility.

Data Summary and Interpretation

As you generate experimental data, it is crucial to organize it systematically. The following table provides a template for recording and comparing the solubility of this compound across various solvents.

| Solvent Category | Solvent Name | Polarity Index | H-Bonding Ability | Predicted Solubility | Experimentally Determined Solubility (mg/mL @ 25°C) | Notes |

| Nonpolar | n-Hexane | 0.1 | None | Moderate | Enter Data Here | |

| Toluene | 2.4 | None | High | Enter Data Here | Used in synthesis. | |

| Chlorinated | Dichloromethane (DCM) | 3.1 | Weak Acceptor | High | Enter Data Here | Used in synthesis. |

| Chloroform | 4.1 | Weak Donor | High | Enter Data Here | ||

| Polar Aprotic | Diethyl Ether | 2.8 | Acceptor | Moderate-High | Enter Data Here | |

| Tetrahydrofuran (THF) | 4.0 | Acceptor | Moderate-High | Enter Data Here | ||

| Ethyl Acetate | 4.4 | Acceptor | Moderate | Enter Data Here | ||

| Acetone | 5.1 | Acceptor | Low-Moderate | Enter Data Here | ||

| Acetonitrile (ACN) | 5.8 | Weak Acceptor | Low | Enter Data Here | ||

| Dimethylformamide (DMF) | 6.4 | Acceptor | Low | Enter Data Here | ||

| Dimethyl Sulfoxide (DMSO) | 7.2 | Strong Acceptor | Low | Enter Data Here | ||

| Polar Protic | 2-Propanol | 4.0 | Donor/Acceptor | Very Low | Enter Data Here | |

| Ethanol | 4.3 | Donor/Acceptor | Very Low | Enter Data Here | ||

| Methanol | 5.1 | Donor/Acceptor | Very Low | Enter Data Here | ||

| Water | 10.2 | Donor/Acceptor | Insoluble | Enter Data Here |

Conclusion

The solubility of this compound is governed by a delicate balance between its large, lipophilic, fluorinated structure and a sterically encumbered hydroxyl group. While theoretical principles point towards higher solubility in nonpolar and chlorinated solvents, this guide emphasizes that such predictions are merely a starting point. The provided protocols for determining thermodynamic and kinetic solubility are essential for generating the reliable, quantitative data required for successful reaction optimization, purification, and formulation in a research and development setting. By systematically applying this predictive and experimental framework, scientists can effectively harness the full potential of this valuable synthetic reagent.

References

A Comprehensive Technical Guide to 3,3',5,5'-Tetrakis(trifluoromethyl)benzhydrol for Advanced Research and Development

For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorinated moieties into molecular scaffolds is a cornerstone of modern therapeutic design. Among the vast arsenal of fluorinated building blocks, 3,3',5,5'-Tetrakis(trifluoromethyl)benzhydrol stands out as a molecule of significant interest. Its unique structural characteristics, born from the symmetric placement of four trifluoromethyl groups on a benzhydrol core, impart properties that are highly sought after in the pursuit of novel, effective, and stable drug candidates.

This guide provides an in-depth technical overview of this compound, covering its commercial availability, synthesis considerations, physicochemical properties, and prospective applications in the field of drug discovery and materials science.

The Strategic Advantage of Trifluoromethyl Groups in Drug Design

The trifluoromethyl (-CF3) group is a bioisostere of the methyl group, yet its electronic properties are profoundly different. The strong electron-withdrawing nature of the three fluorine atoms significantly alters the lipophilicity, metabolic stability, and binding affinity of a parent molecule.[1][2][3]

Incorporating multiple -CF3 groups, as seen in this compound, offers a synergistic enhancement of these properties. This strategic fluorination can lead to:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making trifluoromethyl groups resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly increase the in vivo half-life of a drug candidate.[1][2]

-

Increased Lipophilicity: The -CF3 group is highly lipophilic, which can improve a molecule's ability to cross cellular membranes and the blood-brain barrier. This is a critical attribute for drugs targeting the central nervous system.[1][2]

-

Modulated Acidity/Basicity: The inductive effect of trifluoromethyl groups can lower the pKa of nearby acidic protons or decrease the basicity of adjacent functional groups, influencing ionization at physiological pH and altering drug-receptor interactions.[3]

-

Specific Binding Interactions: The unique electronic and steric profile of the -CF3 group can lead to novel and enhanced binding interactions with protein targets, potentially improving potency and selectivity.[1]

Commercial Availability and Supplier Specifications

This compound is available from several reputable chemical suppliers, ensuring its accessibility for research and development purposes. When sourcing this compound, it is crucial to consider purity, available quantities, and the supplier's quality control documentation.

Below is a comparative table of representative commercial suppliers and their typical product specifications:

| Supplier | Product Number (Example) | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Thermo Scientific | AAB2055314 | 97% | 87901-76-6 | C₁₇H₈F₁₂O | 456.23 |

| Santa Cruz Biotechnology | sc-223363 | Not specified | 87901-76-6 | C₁₇H₈F₁₂O | 456.23 |

Note: Product numbers and specifications are subject to change. It is recommended to consult the respective supplier's website for the most current information.

Synthesis of this compound: A Mechanistic Perspective

While specific, peer-reviewed synthesis procedures for this compound are not abundantly available in the literature, its structure strongly suggests a synthesis pathway rooted in the principles of Grignard chemistry. The most logical approach involves the reaction of a Grignard reagent derived from 3,5-bis(trifluoromethyl)bromobenzene with a suitable carbonyl compound.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process:

-

Formation of the Grignard Reagent: 3,5-bis(trifluoromethyl)phenylmagnesium bromide is prepared by the reaction of 3,5-bis(trifluoromethyl)bromobenzene with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (THF).

-

Reaction with a Carbonyl Compound: The prepared Grignard reagent is then reacted with an appropriate electrophile. To achieve the benzhydrol structure, a suitable choice would be an aldehyde, such as 3,5-bis(trifluoromethyl)benzaldehyde, or an ester, like ethyl formate.

The following diagram illustrates the proposed synthetic workflow:

Caption: Proposed Grignard synthesis of this compound.

Critical Experimental Considerations and Safety Precautions

The preparation of Grignard reagents from trifluoromethyl-substituted aryl halides requires stringent safety protocols. There have been reports of detonations during the formation of such Grignard reagents, potentially due to runaway exothermic reactions.[4][5][6] Therefore, the following precautions are paramount:

-

Anhydrous Conditions: All glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching of the Grignard reagent by water.

-

Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Grignard reagent.

-

Controlled Addition: The aryl halide should be added slowly to the magnesium turnings to maintain control over the exothermic reaction.

-

Temperature Monitoring: Careful monitoring and control of the reaction temperature are essential to prevent a runaway reaction. The use of a low-temperature halogen-magnesium exchange protocol, as described by Knochel, is a safer alternative to the traditional use of magnesium metal and is highly recommended.[4]

Prospective Applications in Research and Drug Development

The unique steric and electronic properties of this compound make it a compelling building block for various applications, particularly in medicinal chemistry and asymmetric synthesis.

As a Scaffold for Novel Therapeutics

The benzhydrol moiety is a privileged structure found in numerous biologically active compounds, including antihistamines and neuroactive drugs.[7] By functionalizing the hydroxyl group of this compound, novel drug candidates with potentially enhanced properties can be synthesized. The four trifluoromethyl groups can be expected to significantly influence the pharmacokinetic profile of the resulting molecules.

Potential therapeutic areas for derivatives of this compound, by analogy to other fluorinated benzhydrols, could include:

-

Antiviral Agents: As non-nucleoside reverse transcriptase inhibitors (NNRTIs).

-

Anticancer Agents: Targeting kinases or hormone receptors.

-

Neuroprotective Agents: With enhanced blood-brain barrier penetration for CNS-active drugs.

In Asymmetric Synthesis

Sterically hindered and electronically distinct alcohols can serve as valuable chiral auxiliaries or ligands in asymmetric catalysis. While the chirality of this compound itself is absent, its derivatives could be resolved into enantiomers or used to create chiral environments in catalytic processes.

The bulky bis(3,5-bis(trifluoromethyl)phenyl)methyl group can create a highly stereodefined pocket around a catalytic center, potentially leading to high enantioselectivity in reactions such as:

-

Asymmetric reductions

-

Asymmetric alkylations

-

Asymmetric cycloadditions

The following diagram illustrates the conceptual workflow for utilizing a chiral derivative of this compound in asymmetric synthesis:

Caption: Workflow for the use of a chiral derivative in asymmetric synthesis.

Conclusion

This compound is a highly functionalized and synthetically accessible building block with significant potential for advancing drug discovery and asymmetric synthesis. Its commercial availability, coupled with a deep understanding of the impactful role of trifluoromethyl groups, positions this molecule as a valuable tool for researchers and scientists. While exercising due caution during its synthesis, the exploration of its derivatives is poised to unlock novel therapeutic agents and catalytic systems with enhanced performance and unique properties.

References

-

Organic Syntheses Procedure: 1-[3,5-Bis(trifluoromethyl)phenyl]-ethanone. Organic Syntheses. Available at: [Link]

-

Stereodivergent entry to b-branched b- trifluoromethyl a-amino acid derivatives by sequential catalytic asymmetric reaction. Chemical Science. 2021. Available at: [Link]

-

Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. Molecules. 2020. Available at: [Link]

-

Asymmetric synthesis of functionalized trifluoromethyl-substituted pyrrolidines via an organocatalytic domino Michael/Mannich [3+2] cycloaddition. Chemical Communications. 2012. Available at: [Link]

-

Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins. Molecules. 2022. Available at: [Link]

-

Benzil Reduction to Benzhydrol - The Synthesis Chemists Need to Know. YouTube. 2026. Available at: [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals. 2022. Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals. 2024. Available at: [Link]

-

Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. Organic Letters. 2014. Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. 2024. Available at: [Link]

-

Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. ResearchGate. 2015. Available at: [Link]

-

An Improved Preparation of 3,5-Bis(trifluoromethyl)acetophenone and Safety Considerations in the Preparation of 3,5-Bis(trifluoromethyl)phenyl Grignard Reagent. ResearchGate. 2005. Available at: [https://www.researchgate.net/publication/7706313_An_Improved_Preparation_of_35-Bis trifluoromethylacetophenone_and_Safety_Considerations_in_the_Preparation_of_35-Bistrifluoromethylphenyl_Grignard_Reagent]([Link] trifluoromethylacetophenone_and_Safety_Considerations_in_the_Preparation_of_35-Bistrifluoromethylphenyl_Grignard_Reagent)

-

7: The Grignard Reaction (Experiment). Chemistry LibreTexts. 2024. Available at: [Link]

-